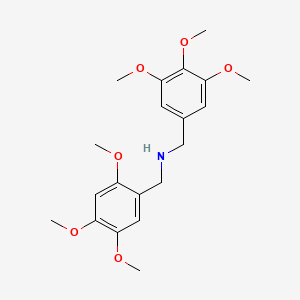![molecular formula C17H19N3O3S2 B3866416 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide
Vue d'ensemble
Description
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications.
Mécanisme D'action
The mechanism of action of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its specificity towards HDACs and NF-κB, which allows for targeted inhibition of these enzymes and signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation in animal models. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets. Finally, efforts could be made to improve the solubility and bioavailability of this compound, which could enhance its potential as a drug candidate.
In conclusion, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide is a promising chemical compound with potential pharmacological applications. Its specificity towards HDACs and NF-κB, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory properties make it a promising candidate for further research. However, its low solubility in aqueous solutions is a limitation that needs to be addressed in future studies.
Applications De Recherche Scientifique
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide has been found to have potential pharmacological applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-16(15-10-11-1-2-12(15)9-11)19-13-3-5-14(6-4-13)25(22,23)20-17-18-7-8-24-17/h3-8,11-12,15H,1-2,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQYEJQVWXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B3866335.png)
![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)
![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)

![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxypropanohydrazide](/img/structure/B3866364.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)
![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide](/img/structure/B3866385.png)

![3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid](/img/structure/B3866403.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B3866405.png)